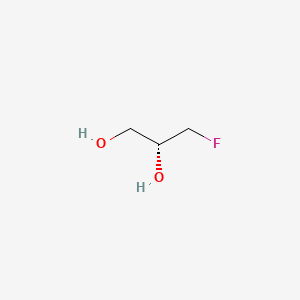

(R)-3-Fluoropropane-1,2-diol

Description

Significance in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science. ekb.egenamine.net Fluorine's high electronegativity and relatively small size can significantly alter a molecule's physicochemical properties, such as acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. ekb.egacs.org Consequently, fluorinated compounds represent a significant portion of pharmaceuticals currently on the market. ekb.eg

(R)-3-Fluoropropane-1,2-diol serves as a key chiral intermediate in the synthesis of these valuable complex molecules. nih.govclearsynth.com Its enantiomerically pure form allows for the construction of target molecules with precise three-dimensional arrangements, a critical factor in developing effective and selective drugs. enamine.net The diol functionality provides reactive sites for further chemical transformations, enabling its integration into larger molecular scaffolds. While its racemic form, 3-fluoropropane-1,2-diol (B1203920), has been studied as a substrate for enzymes like glycerol (B35011) kinase, the availability of the single (R)-enantiomer is crucial for stereospecific synthesis. acs.org This makes it a valuable tool for researchers aiming to create new pharmaceuticals, agrochemicals, and specialty materials with tailored properties. lookchem.com

Importance of Stereochemistry in Fluorinated Diols

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in chemistry and pharmacology. In the context of drug development, the chirality of a molecule can have profound implications, as different enantiomers can exhibit vastly different biological activities, potencies, and metabolic profiles. enamine.net The U.S. Food and Drug Administration (FDA) encourages the development of single-enantiomer drugs, as one enantiomer may be active while the other could be inactive or even cause undesirable effects. enamine.net

The importance of stereochemistry is particularly evident in the chemistry of fluorinated diols. The spatial relationship between the fluorine atom and the hydroxyl groups can dictate the molecule's conformation and its interactions with other molecules, such as enzymes or receptors. Research has shown that the outcomes of chemical reactions involving fluorinated diols can be highly dependent on the substrate's stereochemistry. acs.orgresearchgate.net For example, stereoselective synthesis methods are actively being developed to produce fluorinated diols with specific configurations, highlighting the demand for stereochemically pure compounds. mdpi.comnih.gov

Furthermore, processes like the hydrolytic kinetic resolution (HKR) of terminal epoxides are employed to separate racemic mixtures and provide access to highly enantioenriched epoxides and 1,2-diols. lookchem.commolaid.com The existence and application of such sophisticated separation and synthesis techniques underscore the chemical and industrial importance of obtaining fluorinated diols as single enantiomers, like this compound.

Table 2: Examples Illustrating the Significance of Stereochemistry in Fluorinated Compounds

| Area of Research | Observation | Significance | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Lithium binaphtholate catalyzes the enantioselective synthesis of 2-fluoro-1,3-diols with three contiguous stereogenic centers. | Demonstrates the ability to create highly complex and specific stereochemical arrangements in fluorinated diols. | nih.gov |

| Biocatalysis | Hydrolytic kinetic resolution of terminal epoxides using chiral catalysts yields enantioenriched 1,2-diols. | Provides a practical route to optically pure chiral building blocks from inexpensive racemic starting materials. | lookchem.commolaid.com |

| Substrate-Controlled Reactions | Fluorination of different stereoisomers of dihydroxylated cyclic β-amino acid esters leads to different chemical outcomes and products. | Highlights that the inherent stereochemistry of a fluorinated diol can direct the course of subsequent chemical reactions. | acs.orgresearchgate.net |

| Drug Activity | The (R)-enantiomer of the antimicrobial drug nifuratel (B1678861) was found to possess better activity than the (S)-enantiomer or the racemate. | A clear example of how stereochemistry directly impacts the therapeutic efficacy of a fluorinated molecule. | acs.org |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-fluoropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDNJBQKAXAXBQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CF)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954516 | |

| Record name | (2R)-3-Fluoropropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32860-39-2 | |

| Record name | 1,2-Propanediol, 3-fluoro-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-Fluoropropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthetic Approaches

Stereoselective synthesis is paramount for obtaining the desired (R)-enantiomer of 3-Fluoropropane-1,2-diol (B1203920). These approaches leverage chiral catalysts, enzymes, or chiral starting materials to control the stereochemical outcome of the reaction.

Epoxides are versatile intermediates in organic synthesis due to the high reactivity of their strained three-membered ring. lboro.ac.uk Asymmetric strategies involving epoxides, such as the stereospecific opening of a chiral epoxide or the kinetic resolution of a racemic mixture, are effective methods for producing chiral diols.

This approach involves the nucleophilic ring-opening of a pre-synthesized enantiopure epoxide. The reaction proceeds with a defined stereochemistry, typically an inversion of configuration at the carbon center attacked by the nucleophile. For the synthesis of (R)-3-Fluoropropane-1,2-diol, a common precursor is (R)-glycidol or its derivatives, which can be opened with a fluoride (B91410) nucleophile.

One established method involves the treatment of a chiral sulfinyl-substituted oxirane with water in the presence of an acid catalyst. For instance, the reaction of (2S,2'R,Rs)-2-benzyl-2-[(4-methylphenyl)sulfinyl]methyloxirane with water and catalytic amounts of perchloric acid yields the corresponding (2S,2'R,Rs)-fluoromethyl diol in 90% yield. cdnsciencepub.com Subsequent reductive desulfurization provides the final product. cdnsciencepub.com

Another effective fluoride source is a mixture of hydrogen fluoride and an amine, such as triethylamine (B128534) (HF·Et₃N). acs.orggoogle.com This reagent can open an epoxide ring to introduce the fluorine atom. For example, the reaction of allyltriphenylsilane-derived epoxide with HF·Et₃N can produce 2-fluoro-3-(triphenylsilyl)propan-1-ol. acs.org A similar strategy starting from an appropriate chiral epoxide can lead to this compound. The synthesis of 3-Fluoropropane-1,2-diol from glycidol (B123203) has been a known transformation for several decades, highlighting the fundamental nature of this pathway. acs.org

| Precursor | Reagent | Product | Yield | Reference |

| (2S,2'R,Rs)-Oxirane | H₂O, HClO₄ (cat.) | (2S,2'R,Rs)-Fluoromethyl diol | 90% | cdnsciencepub.com |

| Allylsilane Epoxide | HF·Et₃N | Silyl fluorohydrin | 65% | acs.org |

| Glycidol | Fluorinating Agent | 3-Fluoropropane-1,2-diol | N/A | acs.org |

Enzymatic kinetic resolution offers a green and highly selective method for separating racemic mixtures. In the context of epoxide chemistry, epoxide hydrolases (EHs) can catalyze the enantioselective hydrolysis of a racemic epoxide. One enantiomer is converted to the corresponding diol, while the other enantiomer remains largely unreacted.

Research has demonstrated the potential to engineer epoxide hydrolases for enhanced activity and regioselectivity. For example, mutants of the epoxide hydrolase from Phaseolus vulgaris (PvEH) have been developed to achieve the enantioconvergent hydrolysis of racemic epoxides, yielding valuable (R)-1,2-diols with high enantiomeric excess (ee) and in high yields. rsc.org This process is particularly advantageous as it can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. By manipulating the substrate tunnels of the enzyme through rational design, researchers have improved both the catalytic activity and the ability to control the site of nucleophilic attack, making it possible to produce (R)-diols from various racemic terminal epoxides. rsc.org

| Enzyme | Substrate | Product Configuration | Yield | ee (%) | Reference |

| Phaseolus vulgaris EH (Mutants) | Racemic terminal epoxides | (R)-1,2-diols | High | 90.1–98.3 | rsc.org |

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis. These strategies are particularly powerful for creating chiral molecules and include methods like the enzymatic resolution of racemates and biocatalytic reductions of prochiral substrates. nih.govnih.govbeilstein-journals.org

The kinetic resolution of racemic 3-fluoropropane-1,2-diol or its derivatives can be achieved using various hydrolases, such as lipases, esterases, or proteases. unipd.itgoogle.com This method typically involves the enantioselective acylation or hydrolysis of an ester derivative of the diol. For example, a racemic mixture of the diol can be reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer in its unreacted alcohol form, which can then be separated.

Another approach involves the use of kinases. Glycerol (B35011) kinase has been shown to selectively phosphorylate the (S)-enantiomer of 3-fluoropropane-1,2-diol. harvard.eduharvard.edu This enzymatic transformation converts the (S)-diol into a phosphate (B84403) derivative, allowing the unreacted this compound to be recovered with high enantiomeric purity. Such methods are valuable as they can be performed as dynamic kinetic resolutions if the substrate can be racemized under the reaction conditions. unipd.it

| Enzyme Class | Principle of Resolution | Substrate | Product | Reference |

| Lipase/Esterase | Enantioselective acylation/hydrolysis | Racemic 3-fluoropropane-1,2-diol (or ester) | This compound + (S)-Ester (or Acid) | unipd.itgoogle.com |

| Kinase | Enantioselective phosphorylation | Racemic 3-fluoropropane-1,2-diol | This compound + (S)-Phosphate | harvard.eduharvard.edu |

Biocatalytic reduction using alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), is a highly effective method for the asymmetric synthesis of chiral alcohols from prochiral ketones. frontiersin.org For the synthesis of this compound, the precursor would be a prochiral ketone, such as 1-fluoro-3-hydroxypropan-2-one.

ADHs catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate. tudelft.nl The stereochemical outcome of the reduction is determined by the specific enzyme used. Many ADHs are known to exhibit high enantioselectivity, following Prelog's rule to produce (S)-alcohols or anti-Prelog selectivity to yield (R)-alcohols. An (R)-specific ADH from Lactobacillus kefir has demonstrated excellent anti-Prelog stereoselectivity for a variety of ketones, achieving high conversions and enantiomeric excesses up to >99%. nih.gov Similarly, ketoreductases have been successfully applied to the synthesis of the non-fluorinated analogue, (R)-propane-1,2-diol, from 1-hydroxypropan-2-one with 100% chiral purity. ajpamc.com These enzymatic systems often use a cofactor regeneration system, for example, by adding a sacrificial alcohol like isopropanol, making the process economically viable for larger-scale synthesis. dechema.dersc.org

| Enzyme Source/Type | Substrate Type | Product Configuration | Selectivity | Reference |

| Lactobacillus kefir ADH | Prochiral Ketones | (R)-Alcohols | Excellent anti-Prelog (up to >99% ee) | nih.gov |

| Ketoreductases (KRED) | 1-Hydroxypropan-2-one | (R)-Propane-1,2-diol | 100% chiral purity | ajpamc.com |

| Various ADHs | Prochiral Ketones | Chiral Alcohols | High stereoselectivity | frontiersin.orgtudelft.nlrsc.org |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.1.3. Targeted Halogenation and Fluorination Techniques 2.1.3.1. Regioselective Fluorination Methods 2.1.3.2. Transformation of Hydroxyl to Fluoromethyl Groups 2.2. Derivatization and Functionalization Pathways 2.2.1. Synthesis of Chiral Fluorinated Glycerol Derivatives 2.2.2. Incorporation into Diverse Organic Scaffolds 2.3. Electrochemical Approaches to Diol Synthesis

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Conformational Analysis and Stereoelectronic Effects

Theoretical and Experimental Elucidation of Conformation

Both computational (theoretical) and spectroscopic (experimental) methods have been employed to unravel the conformational isomerism of 3-Fluoropropane-1,2-diol (B1203920). Quantum chemical calculations, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, have provided a detailed picture of its structural preferences in both the gas phase and in solution. nih.govresearchgate.net

Computational studies have identified that the most stable conformer of 3-Fluoropropane-1,2-diol adopts an all-gauche conformation. nih.gov This is a notable finding, as steric hindrance and electrostatic repulsion between bulky or electronegative substituents would typically favor an anti (or trans) arrangement where these groups are positioned far from each other. In this case, the fluorine atom and the two hydroxyl groups are all positioned gauche (at a dihedral angle of approximately 60°) to one another along the carbon-carbon backbone. This preference for a folded, compact structure points to the dominance of stabilizing electronic interactions over destabilizing steric or electrostatic repulsions. nih.govresearchgate.net

The stability of the all-gauche conformation arises from a delicate balance of intramolecular forces. While hydrogen bonding is often a primary consideration in polyhydroxy compounds, in 3-Fluoropropane-1,2-diol, hyperconjugative effects are found to be the decisive factor. nih.gov

An intramolecular hydrogen bond, specifically between the central hydroxyl group acting as a donor and the terminal fluorine or hydroxyl group as an acceptor, might be expected to be a major stabilizing force. nih.govresearchgate.net However, theoretical calculations using Quantum Theory of Atoms in Molecules (QTAIM) have shown that while an intramolecular hydrogen bond can exist, it is only present in a local energy minimum conformer, not the most stable, all-gauche state. nih.gov

The primary reason for the preference of the gauche conformation is attributed to hyperconjugative interactions, a type of stereoelectronic effect. nih.govwikipedia.org This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ*). In the gauche conformation of 3-Fluoropropane-1,2-diol, there is optimal anti-periplanar alignment (180° dihedral angle) between donor and acceptor orbitals.

The most significant of these interactions are:

Donation from C-H bonding orbitals to the C-O antibonding orbital (σCH → σ*CO)

Donation from C-C bonding orbitals to the C-O antibonding orbital (σCC → σ*CO)

A smaller stabilizing contribution from the fluorine lone pair to a σ* orbital (nF → σ*CO) nih.gov

These Lewis-type delocalizations effectively stabilize the gauche arrangement, overriding the potential for steric clash or electrostatic repulsion between the electronegative oxygen and fluorine atoms. nih.govresearchgate.net This phenomenon, where a gauche conformation is more stable than the anti, is known as the "gauche effect." wikipedia.orgnih.gov

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

| Hyperconjugation | σCH / σCC | σ*CO | Primary stabilization of the all-gauche conformer. nih.gov |

| Hydrogen Bonding | Central O-H | Terminal O or F | Secondary interaction, found only in a local minimum, not the global minimum conformer. nih.govresearchgate.net |

| Steric/Electrostatic | F, OH, OH groups | N/A | Repulsive forces that are overcome by stabilizing hyperconjugative interactions. nih.gov |

Interplay of Intramolecular Interactions

Influence of Fluorine Substitution on Molecular Conformation

The substitution of a hydrogen atom with fluorine has a profound impact on molecular conformation, a phenomenon well-documented in organic chemistry. nih.govnih.gov In the case of (R)-3-Fluoropropane-1,2-diol, the high electronegativity of fluorine is central to the observed gauche effect. nih.govd-nb.info

The fluorine atom makes the adjacent C-F σ* antibonding orbital a potent electron acceptor. wikipedia.org Simultaneously, the C-H and C-C bonds serve as effective electron donors. The gauche conformation uniquely allows for an anti-periplanar arrangement between these donor and acceptor orbitals, maximizing the stabilizing hyperconjugative interaction. wikipedia.orgnih.gov Therefore, the introduction of fluorine is not merely a steric or electrostatic perturbation but a critical electronic modification that actively directs the molecule to fold into its preferred gauche state. nih.govd-nb.info This strategic use of fluorine to influence conformation is a powerful tool in molecular design and catalysis. nih.govresearchgate.net

Stereochemical Assignment and Chiral Recognition Studies

As a chiral molecule, this compound possesses a non-superimposable mirror image, the (S)-enantiomer. The unambiguous assignment of its absolute configuration is crucial. Standard methods for stereochemical assignment involve a combination of synthesis from chiral precursors, chiroptical spectroscopy (like Electronic Circular Dichroism), and NMR spectroscopy in the presence of chiral solvating agents or derivatizing agents. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Mechanical and Ab Initio Investigations

Quantum mechanical calculations have been instrumental in elucidating the intrinsic properties of (R)-3-Fluoropropane-1,2-diol. These theoretical studies explore the molecule's conformational landscape and electronic structure, offering a detailed picture that complements experimental findings.

Density Functional Theory (DFT) has been widely applied to study vicinal diols, including fluorinated propanediols, to predict their structural parameters and vibrational frequencies. goettingen-research-online.de For 3-Fluoropropane-1,2-diol (B1203920), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to investigate its conformational isomerism. goettingen-research-online.deresearchgate.net

These studies focus on the competition between intramolecular hydrogen bonding involving the fluorine atom and the hydroxyl groups, as well as the repulsive forces between these electronegative substituents. researchgate.net Calculations have shown that the most stable conformer is characterized by an all-gauche orientation. This preference is dictated by a combination of steric and stereoelectronic factors. While an intramolecular hydrogen bond is identified in a local energy minimum, the global minimum structure does not feature this interaction as the primary stabilizing force. researchgate.net DFT methods are crucial for accurately modeling the subtle balance of forces that govern the conformational preferences in such molecules. goettingen-research-online.de

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govallsubjectjournal.com

In a Lewis acid-base context, FMO theory describes interactions as the donation of electrons from the HOMO of a base to the LUMO of an acid. libretexts.org For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups, reflecting their electron-donating (Lewis base) character. The LUMO, conversely, would be associated with antibonding orbitals, particularly the σ(C-F) and σ(C-O) orbitals, which can act as electron acceptors. The energy gap and composition of these frontier orbitals dictate the molecule's potential reaction pathways and kinetic stability. nih.govallsubjectjournal.com

| Orbital | Energy (eV) | Description |

| LUMO | ~1.5 - 2.5 | Primarily composed of σ(C-F) and σ(C-O) antibonding orbitals. Represents the molecule's ability to accept electrons. |

| HOMO | ~-9.0 - -10.0 | Primarily composed of non-bonding p-orbitals on the oxygen atoms of the hydroxyl groups. Represents the molecule's ability to donate electrons. |

| HOMO-LUMO Gap | ~10.5 - 12.5 | A large gap indicates high kinetic stability and low chemical reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into a familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method is particularly useful for quantifying delocalization effects, such as hyperconjugation, which arise from interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.denih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. allsubjectjournal.comresearchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govallsubjectjournal.com

For this compound, the MEP surface would show significant negative potential around the oxygen atoms of the two hydroxyl groups, due to their high electronegativity and lone pairs of electrons. These regions represent the primary sites for hydrogen bonding and interaction with electrophiles. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the hydroxyl groups and the carbon atoms bonded to the electronegative oxygen and fluorine atoms would exhibit a positive potential, making them susceptible to nucleophilic attack. nih.govresearchgate.net

High-Resolution Spectroscopic Characterization Techniques

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure and the analysis of its conformational preferences. nih.govscholaris.ca

NMR studies of 3-Fluoropropane-1,2-diol have focused on chemical shifts and coupling constants to understand the preferred orientation of the substituents. researchgate.net The diastereotopic protons within the molecule give rise to distinct signals, the analysis of which provides insight into the dominant conformation in solution. For instance, attempts to observe a one-bond coupling between the hydroxyl proton and the fluorine atom (¹J(OH···F)) have been reported. The absence or presence of such a coupling provides direct evidence for or against the existence of a stable intramolecular hydrogen bond in the solvent used. researchgate.net

Table 2: Typical NMR Data for 3-Fluoropropane-1,2-diol Derivatives (Note: Specific chemical shifts and coupling constants for the (R)-enantiomer can vary based on solvent and experimental conditions. The data below is representative for the structural class.)

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 3.5 - 4.0 | m | CH(OH) | |

| ¹H | 3.6 - 3.8 | m | CH₂(OH) | |

| ¹H | 4.4 - 4.6 | dm | J(H,F) ≈ 47 | CH₂F |

| ¹³C | ~63 | CH₂(OH) | ||

| ¹³C | ~71 | d | J(C,F) ≈ 18-20 | CH(OH) |

| ¹³C | ~83 | d | J(C,F) ≈ 170 | CH₂F |

This detailed spectroscopic and computational characterization provides a robust understanding of the fundamental chemical properties of this compound.

Unraveling the Three-Dimensional World of this compound: A Spectroscopic and Computational Perspective

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. For chiral molecules such as this compound, understanding its conformational preferences and absolute stereochemistry is crucial. This article delves into the advanced spectroscopic and computational methods employed to characterize this fluorinated diol, providing insights into its structural nuances.

Unveiling the Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment, connecti

Mechanistic Studies of Biological Activity Excluding Clinical Applications

Enzymatic Catalysis and Substrate Specificity

The structural features of (R)-3-fluoropropane-1,2-diol, namely its vicinal diol and a fluorine substituent, suggest potential interactions with several classes of enzymes. These interactions are dictated by the principles of substrate specificity, where the three-dimensional structure of the enzyme's active site accommodates molecules with particular shapes and electronic properties.

Epoxide Hydrolase Regioselectivity and Activity Modulation

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. The synthesis of chiral epoxides and 1,2-diols is a key application of these enzymes in biotechnology nih.govnih.gov. While this compound is the product of epoxide hydrolysis, its interaction with EHs could also involve feedback inhibition or allosteric modulation of the enzyme's activity. The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the diol, potentially affecting its binding affinity to the active site of epoxide hydrolases.

The regioselectivity of epoxide hydrolase is a critical factor in the synthesis of chiral diols like this compound from its corresponding epoxide precursor. Studies on other epoxide hydrolases have shown that the enzyme's active site architecture dictates which of the two carbon atoms of the epoxide ring is attacked by a water molecule rsc.org. For a precursor such as 3-fluoro-1,2-epoxypropane, the regioselectivity of the EH would determine the stereochemistry of the resulting diol.

Role of Alcohol Dehydrogenases in Biotransformations

Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones wikipedia.org. These enzymes play a crucial role in the metabolism of various alcohols and are also utilized in the synthesis of chiral alcohols wikipedia.org. It is plausible that this compound can serve as a substrate for certain ADHs. The enzyme could potentially oxidize one of the hydroxyl groups, leading to the formation of a fluorinated hydroxy ketone. The specificity of the ADH would determine which of the two hydroxyl groups (at the C1 or C2 position) is oxidized. Chemoenzymatic methods have been developed for the oxidation of diols, where an alcohol dehydrogenase is co-immobilized with a flavin derivative that acts as an organocatalyst to oxidize NADH back to NAD+ researchgate.net.

The stereoselectivity of ADHs is a well-documented phenomenon. In the context of this compound, an ADH could exhibit a preference for one enantiomer over the other if a racemic mixture were present. Furthermore, the presence of the fluorine atom could influence the binding of the substrate in the active site, potentially altering the reaction kinetics compared to its non-fluorinated counterpart, propan-1,2-diol.

Catechol 1,2-Dioxygenase Activity with Halogenated Substrates

Catechol 1,2-dioxygenases are enzymes that catalyze the oxidative cleavage of catechols, a key step in the degradation of aromatic compounds by soil bacteria researchgate.netnih.gov. While this compound is not an aromatic catechol, the principles of how halogenated substrates interact with this class of enzymes can provide insights into the potential interactions of fluorinated aliphatic compounds with other metalloenzymes.

Studies on catechol 1,2-dioxygenases have shown that these enzymes can process halogenated aromatic compounds researchgate.netnih.gov. The presence of halogen substituents on the catechol ring can affect both the binding affinity of the substrate and the rate of the enzymatic reaction portlandpress.com. Electron-withdrawing substituents, such as halogens, have been found to decrease the Michaelis constant (Km) for catechols, indicating a higher binding affinity portlandpress.com. However, these same substituents can also decrease the maximum reaction rate (Vmax) portlandpress.com. The mechanism involves the binding of the catechol to an active-site iron (III) ion wikipedia.org. The electronic effects of the halogen substituent can influence the interaction between the substrate and the iron center, thereby modulating the catalytic activity. While this compound is an aliphatic diol, the presence of the electronegative fluorine atom could similarly influence its interaction with the active sites of various metalloenzymes.

In Vitro Metabolic Pathways in Model Organisms

The metabolic fate of this compound in biological systems is likely to involve enzymatic transformations similar to those observed for other small diols and fluorinated compounds.

Juvenile Hormone Metabolism via Epoxide Hydrolase

Juvenile hormones (JHs) are sesquiterpenoids that regulate development and reproduction in insects nih.gov. The biological activity of JHs is terminated in part by the action of juvenile hormone epoxide hydrolase (JHEH), which hydrolyzes the epoxide moiety of the hormone to form a diol nih.govwikipedia.org. This process is a critical step in the regulation of JH titers nih.gov.

While this compound is not a direct analog of juvenile hormone, the study of JHEH provides a model for understanding how small molecules can be processed by specific epoxide hydrolases. The substrate specificity of JHEH is influenced by the structure of the molecule, including the nature of the substituents near the epoxide ring nih.gov. It is conceivable that fluorinated analogs of JH or other small fluorinated epoxides could act as substrates or inhibitors of JHEH. The introduction of a fluorine atom could potentially be used to probe the active site of the enzyme or to create more stable JH analogs that are resistant to degradation by JHEH researchgate.net. The resulting fluorinated diols would be the terminal metabolites of this pathway.

Molecular Interactions with Biological Targets

The introduction of fluorine into small molecules can significantly alter their biological properties, including their binding affinity to protein targets and their metabolic stability nih.govencyclopedia.pub. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to favorable interactions within a protein's active site.

Computational methods, such as molecular docking, can be employed to predict the potential biological targets of small molecules like this compound researchgate.netmdpi.com. These in silico approaches can help identify enzymes or receptors for which the molecule may have a high binding affinity. For instance, the fluorine atom in this compound could participate in hydrogen bonding with amino acid residues in an active site or create favorable electrostatic interactions. Such computational studies can provide a basis for further experimental investigation into the molecule's mechanism of action researchgate.net.

The table below summarizes the potential enzymatic interactions of this compound based on the activities of related enzymes on analogous substrates.

| Enzyme Class | Potential Interaction with this compound | Expected Outcome |

| Epoxide Hydrolase | Product inhibition or allosteric modulation. | Alteration of the enzyme's catalytic efficiency in hydrolyzing its epoxide precursor. |

| Alcohol Dehydrogenase | Substrate for oxidation. | Formation of a fluorinated hydroxy ketone. |

| Catechol 1,2-Dioxygenase | Analogous interaction based on halogenated substrate studies. | Potential for binding to the active site of metalloenzymes, influenced by the fluorine atom. |

| Juvenile Hormone Epoxide Hydrolase | Potential as a substrate analog or inhibitor if part of a larger molecule mimicking JH. | Alteration of juvenile hormone metabolism in insect models. |

Enzyme Inhibition Mechanism Studies

There is a lack of specific studies detailing the enzyme inhibition mechanisms of This compound . However, the introduction of a fluorine atom into a small organic molecule can lead to several potential mechanisms of enzyme inhibition. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially making it a mimic of a substrate, a transition-state analog, or an irreversible inhibitor.

General mechanisms by which fluorinated compounds can inhibit enzymes include:

Competitive Inhibition: The fluorinated molecule may bind to the active site of an enzyme, competing with the natural substrate. The small size of the fluorine atom often allows it to be accommodated within the active site.

Mechanism-Based Inactivation (Suicide Inhibition): The enzyme may process the fluorinated compound as if it were a substrate, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby irreversibly inactivating it.

Transition-State Analogue Inhibition: The fluorinated compound may mimic the transition state of the enzymatic reaction more closely than the actual substrate, leading to tight, non-covalent binding and potent inhibition.

For instance, studies on other fluorinated compounds have demonstrated their ability to act as potent enzyme inhibitors through these mechanisms. The specific enzymes that This compound might inhibit would depend on its structural similarity to the natural substrates of those enzymes.

Effect of Fluorine on Biological Reactivity and Selectivity

The substitution of a hydrogen atom with fluorine in This compound is expected to have a profound impact on its biological reactivity and selectivity. Fluorine possesses unique properties that can significantly alter the behavior of a molecule in a biological environment.

Key effects of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased strength makes the molecule more resistant to metabolic degradation by enzymes such as cytochrome P450s, which often involves the cleavage of C-H bonds. This can lead to a longer biological half-life.

Altered Acidity and Basicity: The high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups through inductive effects. This can affect how the molecule interacts with biological targets, such as the amino acid residues in an enzyme's active site.

Changes in Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can in turn affect its binding affinity and selectivity for a particular biological target.

The strategic placement of a fluorine atom, as in This compound , can therefore be a powerful tool to modulate the compound's biological properties, potentially enhancing its potency and selectivity as an enzyme inhibitor or other bioactive agent.

Interactive Data Table: Properties Influenced by Fluorination

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | Stronger C-F bond compared to C-H bond resists enzymatic cleavage. |

| Acidity/Basicity | Altered | Inductive electron withdrawal by fluorine affects pKa of nearby groups. |

| Binding Affinity | Potentially Increased | Fluorine can participate in favorable interactions with biological targets. |

| Conformation | Modified | Steric and electronic effects of fluorine can alter molecular shape. |

| Lipophilicity | Increased | Fluorine can increase the molecule's affinity for nonpolar environments. |

Applications As Intermediates in Organic Synthesis and Bioactive Compound Development

Chiral Building Block in Asymmetric Synthetic Strategies

In the realm of asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral molecule. The use of enantiomerically pure starting materials, often sourced from the "chiral pool," is a highly effective strategy. The chiral pool is the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids and sugars. wikipedia.orgnih.gov (R)-3-Fluoropropane-1,2-diol, with its defined stereocenter at the C2 position, is a valued member of the synthetic chiral pool.

As a chiral building block, it provides a pre-existing stereocenter that can be incorporated into a target molecule, thereby avoiding the need for complex asymmetric induction steps later in the synthesis. Its utility is analogous to that of similar three-carbon (C3) synthons, such as (R)-3-chloro-1,2-propanediol, which is widely recognized as a chiral building block for producing pharmaceutical chemicals. The two hydroxyl groups in this compound offer versatile handles for a variety of chemical transformations, allowing for the construction of larger and more complex molecular architectures with controlled stereochemistry. Chemists can selectively protect or activate these hydroxyl groups to achieve desired synthetic outcomes, making it a flexible and powerful tool in the synthesis of enantiomerically pure compounds. nih.gov

Precursor for Optically Active Pharmaceutically Relevant Compounds

The structural attributes of this compound make it an ideal precursor for the synthesis of optically active pharmaceutical compounds. A prominent example is its application in the synthesis of oxazolidinone antibiotics, such as Linezolid. nih.gov Linezolid is an important drug used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. researchgate.net The core structure of Linezolid contains an (S)-5-(aminomethyl)-1,3-oxazolidin-2-one ring, which requires a chiral C3 precursor for its stereospecific synthesis. asianpubs.orgderpharmachemica.com

This compound can be readily converted into key intermediates for the Linezolid synthesis, such as (R)-glycidol or its derivatives like (S)-glycidyl butyrate (B1204436) or (R)-epichlorohydrin. A typical synthetic route involves:

Selective tosylation of the primary hydroxyl group of this compound.

Base-mediated intramolecular cyclization (an SN2 reaction) to form the corresponding (R)-fluoromethyloxirane.

This chiral epoxide can then be opened by an appropriate amine, such as 3-fluoro-4-morpholinylaniline, to build the core structure of Linezolid. researchgate.netderpharmachemica.com

The table below illustrates key chiral precursors used in the synthesis of Linezolid and how this compound serves as a viable starting material for them.

| Precursor for Linezolid Synthesis | Chemical Structure | Relationship to this compound |

| (R)-Epichlorohydrin | A structural analog where the fluorine atom is replaced by chlorine. This compound can be converted to a chiral epoxide intermediate. | |

| (S)-Glycidyl butyrate | A protected form of glycidol (B123203), which can be derived from a C3 diol. The stereocenter corresponds to that in this compound. | |

| (R)-Glycidol | Can be synthesized from chiral C3 diols. It is a key epoxide intermediate for building the oxazolidinone ring. |

This application underscores the importance of this compound in providing the necessary chirality for the biological activity of complex pharmaceutical agents.

Key Intermediate in the Synthesis of Fluorinated Bioactive Molecules

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine atoms can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. nbinno.comresearchgate.netnih.gov this compound is a key intermediate in this context because it allows for the introduction of both a fluorine atom and a chiral center in a single, compact building block.

Its utility extends beyond antibiotics. This synthon is valuable for creating a wide range of fluorinated bioactive molecules, including antiviral agents. nih.gov Many antiviral drugs are nucleoside analogues, and the introduction of fluorine into the sugar or side-chain moiety can lead to potent therapeutic effects. nih.govnih.gov For example, fluorinated dideoxynucleosides have been synthesized and tested for their activity against HIV. nih.gov The synthesis of such complex molecules often relies on the assembly of smaller, functionalized chiral fragments, for which this compound is an excellent candidate.

The table below presents examples of fluorinated bioactive molecules whose synthesis can benefit from chiral fluorinated intermediates like this compound.

| Bioactive Molecule | Class | Therapeutic Area | Role of Fluorine |

| Linezolid | Oxazolidinone Antibiotic | Antibacterial | Enhances electronic properties and binding. nih.gov |

| Fluorinated Nucleoside Analogues | Antiviral | Antiviral (e.g., HIV, HSV) | Alters sugar pucker, increases metabolic stability. nih.govnih.gov |

| Sitagliptin (related structures) | DPP-4 Inhibitor | Antidiabetic | The synthesis of related compounds involves fluorinated phenyl-propane-diol structures. derpharmachemica.com |

The use of this compound provides a direct and efficient route to these and other valuable fluorinated compounds, accelerating the discovery and development of new therapeutic agents.

Role as a Chiral Auxiliary or Specialty Solvent in Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed and can ideally be recovered for reuse. For a molecule to function as a chiral auxiliary, it must possess a chiral center and functional groups that allow for its temporary and reversible attachment to a substrate.

While this compound possesses the requisite chirality and hydroxyl groups for such an application, its primary and documented use in the scientific literature is as a chiral building block. In this role, its chiral scaffold is permanently incorporated into the final structure of the target molecule rather than being removed. There is a lack of reported instances of this compound being employed as a recoverable chiral auxiliary. Its value as a source of both fluorine and chirality makes it more synthetically economical to integrate it fully into the target compound.

Similarly, the use of this compound as a chiral specialty solvent to induce stereoselectivity in a reaction is not a documented application. While chiral solvents can influence the stereochemical outcome of certain reactions, this is a less common strategy for asymmetric synthesis, and there is no evidence to suggest that this diol is used for this purpose. Its principal contribution to organic chemistry remains firmly in its role as an integral chiral and fluorinated synthon.

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Enantiomeric Purity and Reaction Monitoring

Chromatography is an indispensable tool for the separation and quantification of (R)-3-Fluoropropane-1,2-diol. Both liquid and gas chromatography techniques are routinely applied to assess its enantiomeric excess and to monitor the progress of its synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for resolving and quantifying the enantiomers of this compound, thereby determining its enantiomeric purity. phenomenex.comphenomenex.com This method relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. phenomenex.com

The selection of the appropriate CSP is crucial for achieving effective separation. For chiral alcohols and diols, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are often highly effective. sigmaaldrich.com These phases, particularly those with carbamate derivatives like 3,5-dimethylphenylcarbamate, create a chiral environment where enantiomers can form transient diastereomeric complexes through interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.comsigmaaldrich.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol or ethanol, is optimized to achieve the best balance between resolution and analysis time. The choice of mobile phase can significantly influence the retention and selectivity of the enantiomers.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | Refractive Index (RI) or UV (after derivatization) |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 14.8 min |

Gas Chromatography (GC) is a powerful technique for monitoring the progress of chemical reactions that produce this compound. It allows for the quantification of starting materials, intermediates, and the final product, providing crucial data on reaction conversion and yield. agriculturejournals.cz Due to the low volatility and high polarity of diols, direct GC analysis can result in poor peak shape and low sensitivity. nih.gov Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile functional groups.

Common derivatizing agents for diols include phenylboronic acid (PBA), which forms a cyclic boronate ester, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach involves acylation with reagents like heptafluorobutyric anhydride. nih.gov These derivatives exhibit excellent chromatographic properties, allowing for sensitive and reproducible analysis.

For reaction monitoring, small aliquots of the reaction mixture are taken at different time points, quenched, and derivatized before injection into the GC system. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and general response to organic compounds. The use of an internal standard is recommended for accurate quantification.

| Compound | Derivatizing Agent | Retention Time (min) | Concentration at t=0h (mM) | Concentration at t=4h (mM) |

|---|---|---|---|---|

| Starting Material (e.g., Fluorinated Epoxide) | N/A | 5.2 | 100 | 15 |

| This compound | Phenylboronic Acid | 11.8 | 0 | 85 |

| Internal Standard | N/A | 8.5 | 50 | 50 |

Integrated Spectroscopic and Chromatographic Approaches for Structural and Stereochemical Analysis

For an unambiguous and comprehensive analysis, chromatographic techniques are often coupled with spectroscopic detectors. This integration provides both separation of complex mixtures and detailed structural information for each component.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is particularly valuable. After the GC column separates the derivatized this compound from other reaction components, the molecules enter the mass spectrometer. Here, they are ionized, and the resulting fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. agriculturejournals.cznih.govresearchgate.net This is essential for verifying the structure of the desired product and identifying any potential byproducts.

Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, offering the advantage of analyzing the diol without prior derivatization. This is useful for high-throughput screening and for analyzing samples that may be sensitive to the derivatization process.

Furthermore, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly specific and powerful tool for the analysis of fluorinated molecules like this compound. rsc.orgnih.gov The fluorine nucleus provides a sensitive probe with a wide chemical shift range, making it excellent for structural elucidation and purity assessment in complex mixtures. rsc.org While not a chromatographic technique itself, ¹⁹F NMR can be used in conjunction with HPLC. Fractions collected from an HPLC run can be analyzed by ¹⁹F NMR to confirm the identity and stereochemistry of the separated peaks. This integrated approach provides the highest level of confidence in the structural and stereochemical assignment. dntb.gov.ua

| Technique | Primary Information Provided |

|---|---|

| Chiral HPLC-RI | Enantiomeric separation and quantification (purity). |

| GC-FID (with derivatization) | Reaction monitoring, substrate conversion, and product yield. |

| GC-MS (with derivatization) | Separation, molecular weight confirmation, and structural identification of volatile components. |

| HPLC-¹⁹F NMR (offline) | Confirmation of fluorine presence and chemical environment in separated enantiomers. |

Q & A

Q. What are the recommended analytical methods for quantifying (R)-3-Fluoropropane-1,2-diol in complex biological matrices?

- Methodological Answer : Quantification in complex matrices requires high specificity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation using BSTFA) is recommended to enhance volatility and detectability . Performance criteria from EFSA for analogous compounds like 3-MCPD suggest limits of detection (LOD) ≤5 µg/kg and recovery rates of 75–110%, ensuring reproducibility and accuracy . Validate methods using matrix-matched calibration standards to account for interference.

Q. How can the enantiomeric purity of this compound be confirmed during synthesis?

- Methodological Answer : Enantiomeric purity is critical for structure-activity studies. Use chiral chromatography (e.g., chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers . For synthesis, employ asymmetric fluorination catalysts (e.g., transition-metal complexes with chiral ligands) to achieve high enantiomeric excess (>95%) .

Q. What are the key considerations in designing a synthesis route for this compound?

- Methodological Answer : Prioritize enantioselective fluorination via methods like Sharpless epoxidation followed by nucleophilic fluorination. Optimize reaction conditions (temperature, solvent polarity) to minimize racemization. Post-synthesis, characterize intermediates using polarimetry and X-ray crystallography to confirm stereochemistry .

Advanced Research Questions

Q. How can discrepancies between in vivo and in vitro metabolic studies of this compound be resolved?

Q. What experimental approaches elucidate the role of fluorination on the stability of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorination impacts electronic and steric properties. Compare stability via:

- Accelerated degradation studies under varied pH and temperature, monitored by HPLC.

- Computational modeling (DFT calculations) to assess bond dissociation energies and transition states.

- Spectroscopic analysis (¹⁹F NMR) to track fluorine-specific interactions in aqueous/organic solvents .

Q. How should researchers statistically analyze correlations between this compound concentrations and biochemical parameters (e.g., lactic acid) in experimental data?

- Methodological Answer : Use multivariate regression models to account for confounding variables. For example, a negative correlation (r = -0.5763, p = 0.0078) between propane-1,2-diol and lactic acid in silage was identified using Pearson’s correlation and ANOVA . Validate findings with bootstrapping or cross-validation to ensure robustness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.